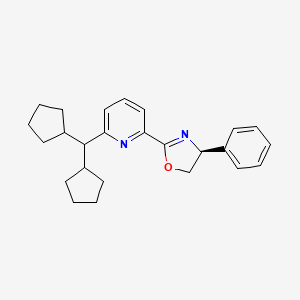

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13820297

Molecular Formula: C25H30N2O

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H30N2O |

|---|---|

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | (4S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C25H30N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h1-3,8-10,15-16,19-20,23-24H,4-7,11-14,17H2/t23-/m1/s1 |

| Standard InChI Key | XUXMSHNAMOHXAM-HSZRJFAPSA-N |

| Isomeric SMILES | C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H](CO4)C5=CC=CC=C5 |

| SMILES | C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5 |

| Canonical SMILES | C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5 |

Introduction

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral heterocyclic compound that combines oxazole and pyridine moieties with a bulky dicyclopentylmethyl substituent. Such compounds are often studied for their potential applications in medicinal chemistry, asymmetric catalysis, and material science due to their structural complexity and functional versatility.

Molecular Features

-

Core structure: The compound consists of an oxazoline ring fused with a pyridine moiety at the 6th position, along with a phenyl group at the 4th position.

-

Chirality: The (S)-configuration indicates that the compound is optically active, with stereochemistry defined at the oxazoline ring.

-

Bulky substituent: The dicyclopentylmethyl group attached to the pyridine enhances steric hindrance, potentially influencing its chemical reactivity and biological interactions.

Synthesis Pathways

The synthesis of such compounds typically involves:

-

Oxazoline Formation: Cyclization of an amino alcohol with a carboxylic acid derivative (e.g., acid chloride or ester) under dehydrating conditions.

-

Substituent Introduction: Functionalization of the pyridine ring via alkylation or cross-coupling reactions to introduce the dicyclopentylmethyl group.

-

Chiral Control: Use of chiral catalysts or starting materials to ensure the (S)-stereochemistry.

Medicinal Chemistry

Compounds with oxazoline and pyridine moieties are often explored as:

-

Enzyme Inhibitors: The steric bulk and heterocyclic nature may allow interaction with active sites of enzymes.

-

Drug Candidates: Potential for activity against cancer, bacterial infections, or neurological disorders due to its structural similarity to bioactive molecules.

Catalysis

Chiral oxazolines are widely used as ligands in asymmetric catalysis:

-

Transition Metal Catalysis: Coordination with metals like palladium or copper for enantioselective reactions.

-

Hydrogenation Reactions: Facilitating stereoselective reductions.

Material Science

The rigidity imparted by the bulky substituents makes this compound a candidate for:

-

Optoelectronic Materials: Potential use in organic light-emitting diodes (OLEDs).

-

Polymer Design: As a monomer in high-performance polymer synthesis.

Challenges

-

Synthetic Complexity: The introduction of bulky groups requires careful optimization of reaction conditions.

-

Limited Data: Lack of detailed studies on this specific compound limits understanding of its full potential.

Future Studies

-

Investigate biological activity through docking studies and in vitro assays.

-

Explore its role as a ligand in catalytic systems.

-

Analyze physicochemical properties like thermal stability and photophysical behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume